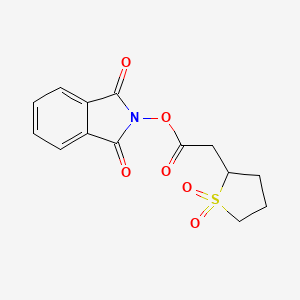
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is a complex organic compound that features both isoindoline and tetrahydrothiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate typically involves the reaction of isoindoline derivatives with tetrahydrothiophene derivatives under specific conditions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This is followed by esterification with the appropriate tetrahydrothiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically requires careful control of temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and photochromic materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate involves interactions with molecular targets through its isoindoline nucleus and carbonyl groups at positions 1 and 3. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific pathways and targets depend on the context of its application, such as antimicrobial activity or anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dioxoisoindolin-2-yl acetate
- 3-(1,3-Dioxoisoindolin-2-yl)propanal
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
1,3-Dioxoisoindolin-2-yl 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetate is unique due to the presence of both isoindoline and tetrahydrothiophene moieties, which confer distinct chemical reactivity and potential applications. This dual functionality is not commonly found in similar compounds, making it a valuable target for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C14H13NO6S |
|---|---|
Peso molecular |
323.32 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 2-(1,1-dioxothiolan-2-yl)acetate |
InChI |
InChI=1S/C14H13NO6S/c16-12(8-9-4-3-7-22(9,19)20)21-15-13(17)10-5-1-2-6-11(10)14(15)18/h1-2,5-6,9H,3-4,7-8H2 |
Clave InChI |
QHOAILVYFJWIJW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(S(=O)(=O)C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12967469.png)
![2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12967482.png)

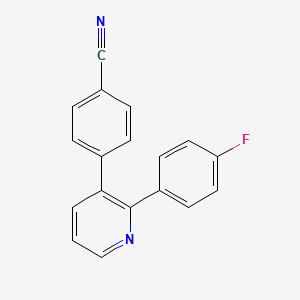
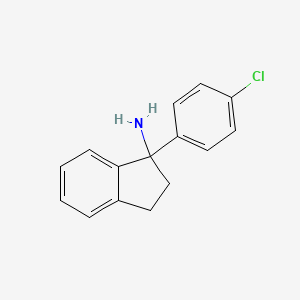
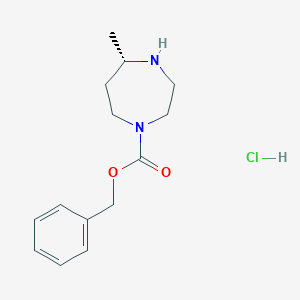
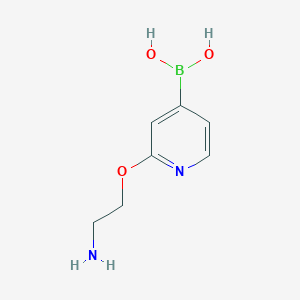
![7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12967506.png)
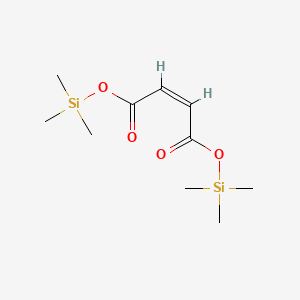

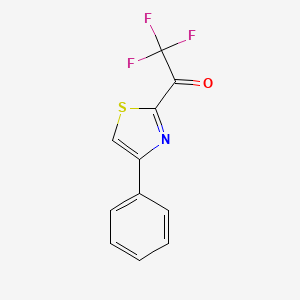
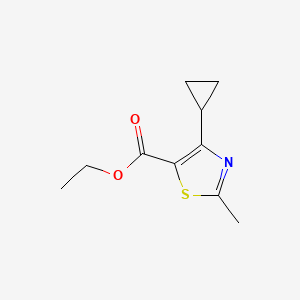

![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
